molecular formula C8H9ClN4 B1511110 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1375301-46-4

2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1511110
CAS No.: 1375301-46-4
M. Wt: 196.64 g/mol
InChI Key: CSRKLYDYSRXAAB-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a chemical compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their fused pyrrole and pyrimidine rings, which are significant in various scientific and industrial applications due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:

  • Formation of the Pyrrolopyrimidine Core: This can be achieved through a multi-step reaction starting with a suitable pyrrole derivative and a pyrimidine derivative.

  • Dimethylation: The N,N-dimethyl group is introduced using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or nitrogen atoms, using nucleophiles like ammonia (NH₃) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.

  • Reduction: LiAlH₄, NaBH₄, in ether or alcohol solvents.

  • Substitution: NH₃, amines, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of kinase inhibitors.

  • Medicine: It has potential therapeutic applications, including as an anti-cancer agent.

  • Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, particularly kinases.

  • Pathways Involved: The compound may inhibit kinase activity, leading to the modulation of cellular processes such as cell growth and apoptosis.

Comparison with Similar Compounds

2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: 2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine, 4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile.

  • Uniqueness: The presence of the dimethyl group at the nitrogen atom and the specific substitution pattern distinguishes it from other pyrrolopyrimidines.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility in chemical reactions and potential therapeutic uses underscore its importance in ongoing research and development.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-13(2)7-6-5(3-4-10-6)11-8(9)12-7/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRKLYDYSRXAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744667
Record name 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375301-46-4
Record name 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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